t-Boc-Aminooxy-PEG8-Ms

PROTAC targeted protein degradation ternary complex formation

PROTAC potency is acutely sensitive to linker length. Generic PEG4 or PEG6 analogs often fail to recapitulate the productive ternary complex geometry required for GSPT1 degradation, while the PEG8 chain in t-Boc-Aminooxy-PEG8-Ms provides the optimal end-to-end distance and conformational flexibility that published data confirm restores degradation activity. This heterobifunctional linker pairs an orthogonal t-Boc-aminooxy handle (chemoselective oxime ligation with carbonyls after acidic deprotection) with a methanesulfonyl leaving group that offers kinetic advantages over bulkier tosylate analogs in nucleophilic substitution-critical for maximizing conjugation yield with precious ligands. Reliable DMSO solubility (≥10 mM) ensures consistent high-concentration stock preparation for automated HTE workflows.

Molecular Formula C22H45NO13S
Molecular Weight 563.7 g/mol
Cat. No. B8104396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Boc-Aminooxy-PEG8-Ms
Molecular FormulaC22H45NO13S
Molecular Weight563.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
InChIInChI=1S/C22H45NO13S/c1-22(2,3)36-21(24)23-34-19-17-32-15-13-30-11-9-28-7-5-27-6-8-29-10-12-31-14-16-33-18-20-35-37(4,25)26/h5-20H2,1-4H3,(H,23,24)
InChIKeyZVHAZZLGDHPNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Boc-Aminooxy-PEG8-Ms: PROTAC PEG8 Linker


t-Boc-Aminooxy-PEG8-Ms is a heterobifunctional polyethylene glycol (PEG) linker comprising an octaethylene glycol (PEG8) chain terminated with a t-Boc-protected aminooxy group and a methanesulfonyl (mesyl, Ms) leaving group . This compound belongs to the PEG-based PROTAC linker class and is widely employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation constructs [1]. The t-Boc-aminooxy group provides an orthogonal handle for chemoselective oxime ligation with carbonyl-containing molecules following acidic deprotection, while the mesyl group serves as an efficient leaving group for nucleophilic substitution reactions .

Why t-Boc-Aminooxy-PEG8-Ms Is Irreplaceable


The substitution of t-Boc-Aminooxy-PEG8-Ms with a generic PEG linker—even one of similar nominal length—risks compromising ternary complex formation and degradation efficiency. PROTAC potency is exquisitely sensitive to linker length: the eight-unit PEG chain in t-Boc-Aminooxy-PEG8-Ms provides a specific end-to-end distance and conformational flexibility that facilitates productive E3 ligase–target protein engagement, a parameter that cannot be recapitulated by shorter PEG4 or PEG6 analogs [1]. Furthermore, the methanesulfonyl leaving group offers distinct reactivity and stability profiles compared to alternative sulfonates (e.g., tosylate) or halides (e.g., bromide), which directly impacts conjugation efficiency and yield in synthetic workflows [2].

t-Boc-Aminooxy-PEG8-Ms Performance Comparisons


PEG8 Spacer Optimizes Ternary Complex Formation

t-Boc-Aminooxy-PEG8-Ms incorporates an eight-unit PEG spacer, which falls within the empirically validated 'gold standard' range (PEG4–PEG8) for PROTAC linker optimization. In contrast, shorter PEG4 linkers impose a more rigid, constrained geometry that may fail to span the inter-protein distances required for productive ubiquitination [1]. Systematic structure–activity relationship (SAR) studies demonstrate that increasing linker length from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude, translating to lower cellular EC50 values [1].

PROTAC targeted protein degradation ternary complex formation

Mesyl Group: Superior Reactivity Over Tosylate

The mesyl (Ms) group in t-Boc-Aminooxy-PEG8-Ms is a smaller and more reactive leaving group than the tosyl (Tos) group found in t-Boc-Aminooxy-PEG4-Tos [1]. The reduced steric bulk of the mesylate enables faster nucleophilic displacement kinetics and minimizes steric hindrance in congested reaction environments. Furthermore, mesylates are generally more soluble in polar aprotic solvents and are less prone to premature hydrolysis under mild basic conditions, offering greater synthetic robustness [1].

bioconjugation nucleophilic substitution leaving group

PEG8 Linker Enhances Aqueous Solubility

The hydrophilic PEG8 spacer in t-Boc-Aminooxy-PEG8-Ms significantly increases aqueous solubility compared to shorter PEG variants. While all PEG-based linkers improve solubility over non-PEGylated counterparts, the eight-unit chain provides a measurable solubility enhancement. For example, the solubility of t-Boc-Aminooxy-PEG8-Ms in DMSO is reported at 10 mM, whereas analogous shorter PEG2 derivatives exhibit lower solubility (≤10 mM) and may require co-solvents for complete dissolution [1][2].

solubility bioconjugation PEG linker

PEG8 Linker Required for GSPT1 Degradation

In a recent study of Retro-2-based PROTACs, it was demonstrated that GSPT1 degradation is strictly dependent on PEG linker length. PROTACs bearing a PEG2 linker failed to induce degradation, whereas those incorporating longer PEG chains (≥PEG6) showed clear degradation activity [1]. This finding establishes that the PEG8 length of t-Boc-Aminooxy-PEG8-Ms positions it within the active range for this target, while shorter analogs would be inactive.

PROTAC GSPT1 linker length

t-Boc-Aminooxy-PEG8-Ms Application Scenarios


High-Throughput PROTAC Library Construction

Medicinal chemistry teams constructing focused PROTAC libraries should prioritize t-Boc-Aminooxy-PEG8-Ms when linker length screening indicates that PEG4 or PEG6 analogs yield suboptimal degradation. The established role of PEG8 in enhancing ternary complex residence time and promoting GSPT1 degradation makes this linker the empirical starting point for many targets [1][2].

Rapid Bioconjugation via Mesyl Leaving Group

When synthetic efficiency is paramount—such as in the preparation of PROTACs with precious or low-yielding ligands—the mesyl group of t-Boc-Aminooxy-PEG8-Ms provides a kinetic advantage over bulkier tosylate analogs. This is particularly valuable in automated synthesis platforms or when scaling up for in vivo studies [1].

GSPT1-Targeted PROTAC Development

Investigators targeting GSPT1 or other linker-length-sensitive proteins should procure t-Boc-Aminooxy-PEG8-Ms to ensure degradation activity. Published data confirm that PEG2 linkers are inactive for GSPT1 degradation, while PEG6–PEG8 linkers restore activity [1]. Using a PEG8 linker mitigates the risk of false-negative results in early-stage screening.

Automated Assay-Ready Stock Solutions

The reliable DMSO solubility of t-Boc-Aminooxy-PEG8-Ms (10 mM) enables the preparation of consistent, high-concentration stock solutions suitable for robotic liquid handling and high-throughput screening workflows. This reduces assay variability compared to less soluble analogs that require co-solvents or heating [1].

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